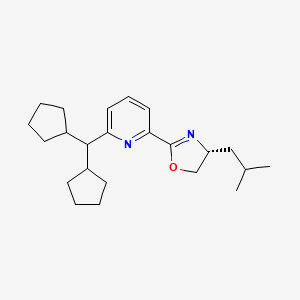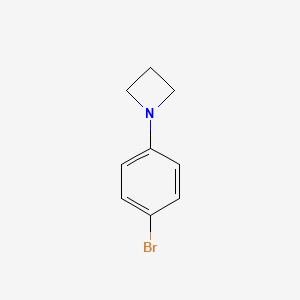
1-(4-Bromophenyl)azetidine
Overview
Description
1-(4-Bromophenyl)azetidine is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine Antagonism
1-(4-Bromophenyl)azetidine derivatives have been studied for their potential as dopamine antagonists. Azetidine derivatives substituted at the 3-position with an amide moiety were evaluated for their affinity for D2 and D4 receptors. Particularly, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide showed potency as D2 and D4 antagonists respectively (Metkar, Bhatia, & Desai, 2013).
Stereoselective Synthesis
Research on 2-(2-mesyloxyethyl)azetidines led to the stereoselective preparation of various 4-substituted piperidines, including 4-bromo derivatives. This process involved ring transformation and provided a convenient alternative for the synthesis of dimethylpiperidines, useful in medicinal chemistry (Mollet et al., 2011).
Ion Uptake in Plants
Azetidine-2-carboxylic acid (AZ), a proline analog, was used to study the relationship between protein synthesis and ion transport in barley. It was found that AZ significantly inhibited the release of ions to the xylem of barley roots, suggesting an impact on the symplast-to-xylem release process (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Antioxidant Activity
Schiff bases and azetidines derived from phenyl urea derivatives demonstrated moderate to significant antioxidant effects. The synthesis and in-vitro evaluation of these compounds highlighted their potential as medicinal agents (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Synthetic Chemistry
Azetidines are important in synthetic chemistry due to their role in peptidomimetic and nucleic acid chemistry. They are also valuable in catalytic processes like Henry and Suzuki additions. Recent advances in functionalized azetidines synthesis have expanded their application in heterocyclic synthesis (Mehra, Lumb, Anand, & Kumar, 2017).
Photochemical Cycloreversion
Cycloreversion of azetidines via electron transfer has been achieved, providing insights into the stepwise bond cleavage in azetidine radical cations. This research expands the understanding of azetidines' reactivity and potential applications (Andreu et al., 2008).
Structural Studies
Studies on the conformation of 1-(2-bromophenyl)azetidin-2-one and related compounds revealed significant insights into the planarity and dihedral angles of these molecules, contributing to the understanding of azetidine chemistry and its applications in drug design (Fujiwara, Varley, & van der Veen, 1977).
properties
IUPAC Name |
1-(4-bromophenyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMQHSTWCCXESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



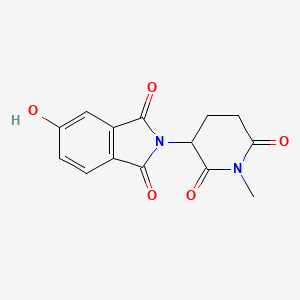

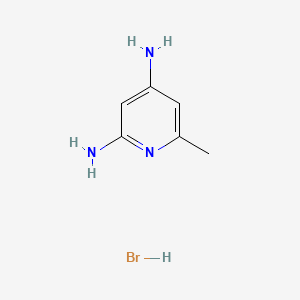
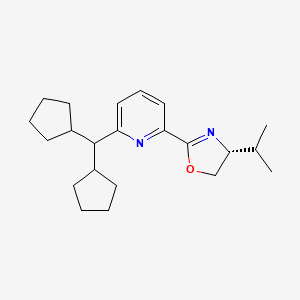
![(11bR)-4-Hydroxy-2,6-diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B8243133.png)
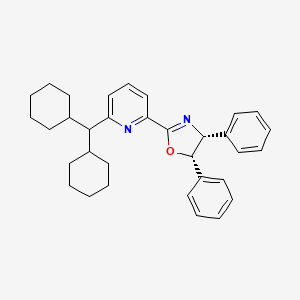
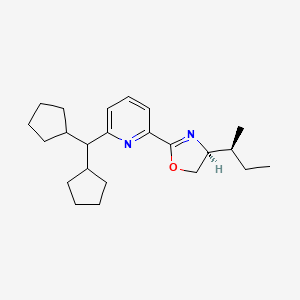
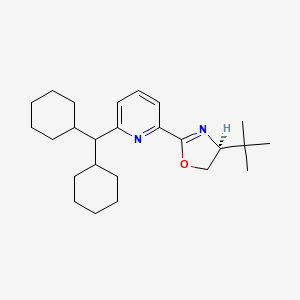
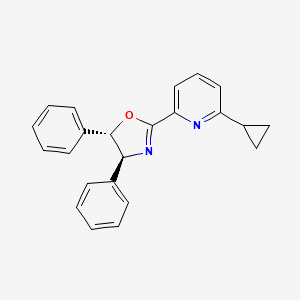

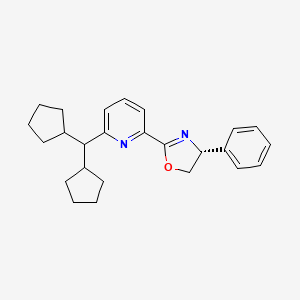

![(3aR,8aS)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8243184.png)
